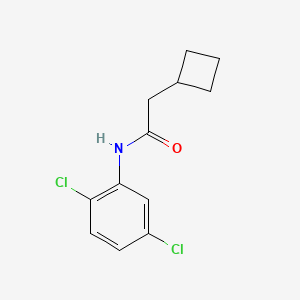

![molecular formula C19H25N3O2 B5545721 (3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including those related to the target compound, often involves complex reactions that may include the use of benzotriazole and organosilicon or organophosphorus reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines. For example, Katritzky et al. (1999) achieved asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from a specific benzotriazole-derived pyrrolidine synthon, illustrating the intricate steps involved in such synthetic processes (Katritzky et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of pyrrolidine derivatives often employs spectroscopic and crystallographic techniques to elucidate the configuration and conformation of these compounds. For instance, the crystal structure of similar pyrrolidine derivatives has been determined from single crystal X-ray diffraction data, highlighting the coplanarity of the pyrazole, pyridine, and pyran rings in the structure and the intermolecular hydrogen bond interactions stabilizing the crystal packing (Ganapathy et al., 2015).

Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry for the development of compounds targeting various human diseases. Its saturated structure offers an efficient way to explore pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage, a phenomenon referred to as "pseudorotation." Compounds featuring the pyrrolidine ring, including derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been noted for their selectivity and bioactivity in the literature from 2015 onwards. These studies emphasize the impact of steric factors on biological activity and outline the structure–activity relationship (SAR) of these compounds, highlighting the versatility and significance of pyrrolidine derivatives in drug development (Li Petri et al., 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazolines and pyrimidines, adorned with various functional groups, have found extensive application in the synthesis of novel optoelectronic materials. These compounds, due to their incorporation into π-extended conjugated systems, have been instrumental in the creation of materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This utilization underscores the importance of nitrogen-containing heterocycles in developing advanced materials, reflecting the broader scientific applications of compounds related to pyrrolidinamine derivatives (Lipunova et al., 2018).

Propriétés

IUPAC Name |

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(3-phenyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-4-8-15-11-22(12-17(15)21(2)3)19(23)16-13-24-20-18(16)14-9-6-5-7-10-14/h5-7,9-10,13,15,17H,4,8,11-12H2,1-3H3/t15-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAJPQNEQKMOB-NVXWUHKLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)C(=O)C2=CON=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CON=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)